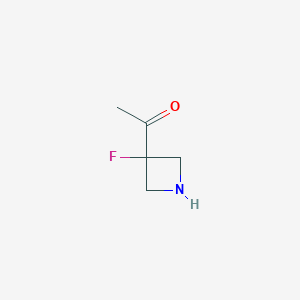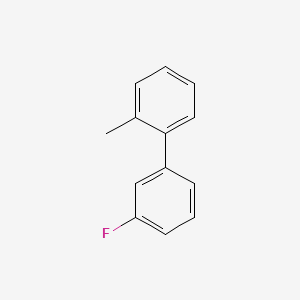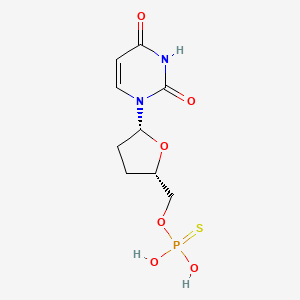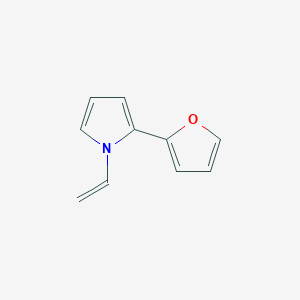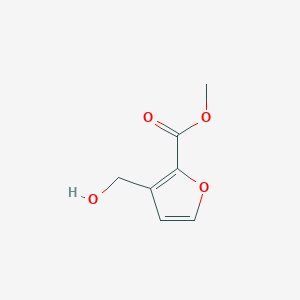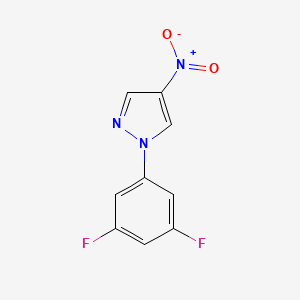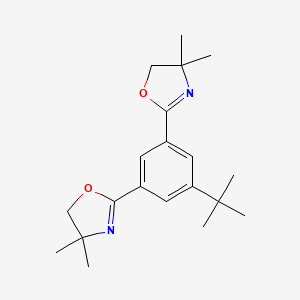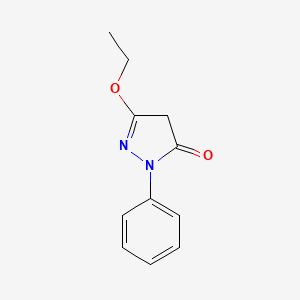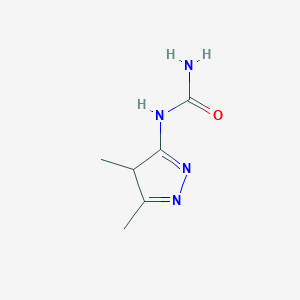
1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea is a compound belonging to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms.
Méthodes De Préparation
The synthesis of 1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea typically involves the reaction of 4,5-dimethyl-1H-pyrazole-3-carboxylic acid with an appropriate isocyanate. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity .
Analyse Des Réactions Chimiques
1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the catalytic reaction . The exact pathways and molecular targets involved depend on the specific biological context and the nature of the derivative being studied .
Comparaison Avec Des Composés Similaires
1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea can be compared with other pyrazole derivatives, such as:
4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzaldehyde: This compound has a similar pyrazole core but differs in its functional groups, leading to distinct chemical and biological properties.
3-(1H-Pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyridine: This derivative features a fused triazole ring, which imparts unique structural and functional characteristics.
Propriétés
Numéro CAS |
259269-08-4 |
|---|---|
Formule moléculaire |
C6H10N4O |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
(4,5-dimethyl-4H-pyrazol-3-yl)urea |
InChI |
InChI=1S/C6H10N4O/c1-3-4(2)9-10-5(3)8-6(7)11/h3H,1-2H3,(H3,7,8,10,11) |
Clé InChI |
UQTAMPGWULZQHM-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=NN=C1NC(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazol-3-amine](/img/structure/B15207492.png)
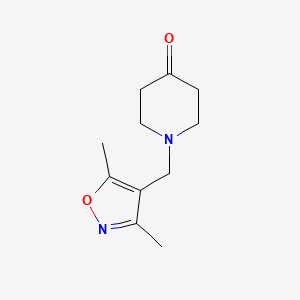
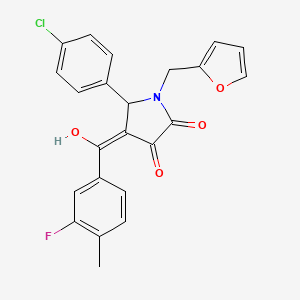
![Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B15207514.png)
